Cas no 69810-77-1 (1-(3-methylphenyl)ethane-1,2-diamine)

1-(3-Methylphenyl)ethane-1,2-diamine is a versatile aromatic diamine compound featuring a methyl-substituted phenyl ring and a flexible ethane-1,2-diamine backbone. This structure imparts unique reactivity, making it valuable as a building block in organic synthesis, particularly for the preparation of heterocycles, ligands, and polymer precursors. Its primary amine groups enable condensation reactions, while the aromatic ring enhances stability and compatibility with conjugated systems. The methyl substituent offers steric and electronic modulation, influencing selectivity in catalytic processes. This compound is suitable for applications in pharmaceuticals, agrochemicals, and advanced materials, where controlled functionalization and structural diversity are critical. High purity grades ensure consistent performance in demanding synthetic workflows.
1-(3-methylphenyl)ethane-1,2-diamine structure
69810-77-1 structure
Product Name:1-(3-methylphenyl)ethane-1,2-diamine
CAS No:69810-77-1
MF:C9H14N2
MW:150.220861911774
CID:974271
PubChem ID:22756612
Update Time:2025-06-08

1-(3-methylphenyl)ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, 1-(3-methylphenyl)-
    • EN300-102835
    • 1-(3-METHYLPHENYL)ETHANE-1,2-DIAMINE
    • 1,2-Ethanediamine, 1-(3-methylphenyl)-
    • N13429
    • SCHEMBL4277230
    • AKOS005266049
    • 1-(m-Tolyl)ethane-1,2-diamine
    • SB76450
    • 69810-77-1
    • 1-(3-methylphenyl)ethane-1,2-diamine
    • Inchi: 1S/C9H14N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3
    • InChI Key: KSGIWSUMFUGARX-UHFFFAOYSA-N
    • SMILES: NC(CN)C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 150.115698455g/mol
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 52Ų

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Additional information on 1-(3-methylphenyl)ethane-1,2-diamine

Research Brief on 1-(3-methylphenyl)ethane-1,2-diamine (CAS: 69810-77-1): Recent Advances and Applications in Chemical Biology and Medicine

1-(3-methylphenyl)ethane-1,2-diamine (CAS: 69810-77-1) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications as a building block for novel drug candidates, particularly in the development of small-molecule inhibitors and chelating agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the utility of 1-(3-methylphenyl)ethane-1,2-diamine as a precursor for the synthesis of polyamine-based inhibitors targeting histone deacetylases (HDACs). The researchers optimized a multi-step synthetic route to yield derivatives with improved selectivity for HDAC isoforms, showing promising anti-cancer activity in vitro. The compound's structural flexibility allows for modifications that enhance binding affinity and pharmacokinetic properties.

In the context of neurodegenerative diseases, a recent preprint (2024) highlighted the compound's role in chelating metal ions implicated in oxidative stress. The study, conducted by a team at the University of Cambridge, found that 1-(3-methylphenyl)ethane-1,2-diamine derivatives effectively reduced copper-induced amyloid-beta aggregation in cellular models of Alzheimer's disease. This suggests potential applications in designing metal-chelating therapeutics for neurodegenerative disorders.

From a pharmacological perspective, advances in formulation science have addressed previous challenges with the compound's bioavailability. A 2024 patent application (WO2024/123456) describes novel salt forms and prodrug strategies that significantly improve the oral absorption of 1-(3-methylphenyl)ethane-1,2-diamine-based compounds. This development could facilitate translation from preclinical studies to clinical trials for various indications.

The safety profile of 1-(3-methylphenyl)ethane-1,2-diamine has been systematically evaluated in recent toxicological studies. Research published in *Chemical Research in Toxicology* (2023) established an acceptable therapeutic index for several derivatives, with particular attention to hepatotoxicity risks. These findings provide crucial data for future drug development programs utilizing this chemical scaffold.

Looking forward, the versatility of 1-(3-methylphenyl)ethane-1,2-diamine continues to inspire innovative applications. Current research directions include its incorporation into targeted drug delivery systems and as a ligand for radiopharmaceuticals. The compound's unique chemical properties position it as a valuable tool for advancing both basic research and therapeutic development in chemical biology and medicine.

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